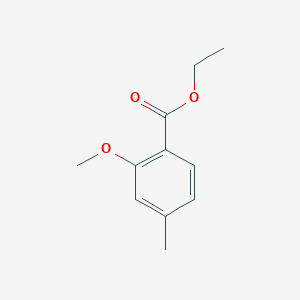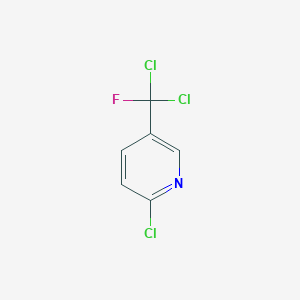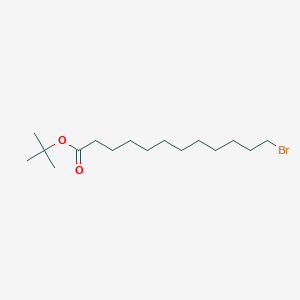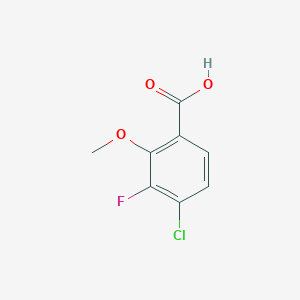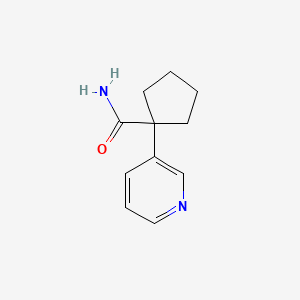
5-Chloro-2-(propan-2-yl)aniline
概要
説明
5-Chloro-2-(propan-2-yl)aniline: is an organic compound with the molecular formula C9H12ClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 5-position and an isopropyl group at the 2-position. This compound is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(propan-2-yl)aniline can be achieved through several methods. One common method involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene . This intermediate is then subjected to high-pressure amination to yield 5-chloro-2-nitroaniline . Finally, the nitro group is reduced to an amino group, resulting in this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic hydrogenation for the reduction step. This method is preferred due to its efficiency and scalability. The reaction conditions typically include the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures.
化学反応の分析
Types of Reactions
5-Chloro-2-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom or the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or with a are commonly used.
Substitution: Reagents like (e.g., bromine) or (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-chloro-2-(propan-2-yl)nitrobenzene , while substitution reactions can produce various halogenated or nitrated derivatives.
科学的研究の応用
5-Chloro-2-(propan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 5-Chloro-2-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress , cell signaling , and metabolic processes .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(propan-2-yl)aniline
- 4-Chloro-2-(propan-2-yl)aniline
- 5-Chloro-2-(methyl)aniline
Uniqueness
5-Chloro-2-(propan-2-yl)aniline is unique due to the specific positioning of the chlorine atom and the isopropyl group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
IUPAC Name |
5-chloro-2-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLXEGFPYVJSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-furo[3,4-b]pyridine-5,7-dione](/img/structure/B6326140.png)
